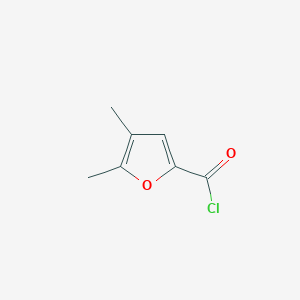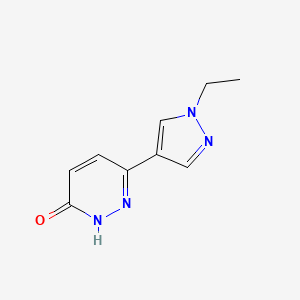![molecular formula C27H42N2O B13879850 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-51-4](/img/structure/B13879850.png)
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C27H42N2O and a molecular weight of 410.635 g/mol This compound is characterized by its pyrimidine core substituted with a nonyloxyphenyl group at the 2-position and an octyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The nonyloxyphenyl and octyl groups are introduced through nucleophilic substitution reactions. The nonyloxyphenyl group can be attached via a Williamson ether synthesis, where a phenol derivative reacts with a nonyl halide in the presence of a base. The octyl group can be introduced through a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyloxy or octyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts alkylation
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
- 2-[4-(Octyloxy)phenyl]-5-octylpyrimidine
- 2-[4-(Decyloxy)phenyl]-5-octylpyrimidine
Uniqueness
2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine is unique due to its specific combination of nonyloxyphenyl and octyl groups, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
57202-51-4 |
|---|---|
Molekularformel |
C27H42N2O |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-(4-nonoxyphenyl)-5-octylpyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-11-13-15-21-30-26-19-17-25(18-20-26)27-28-22-24(23-29-27)16-14-12-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI-Schlüssel |
IWZAFMARMJZJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
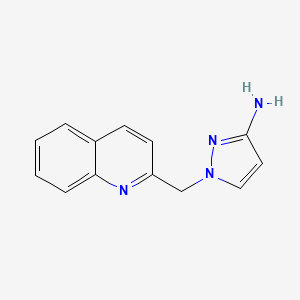

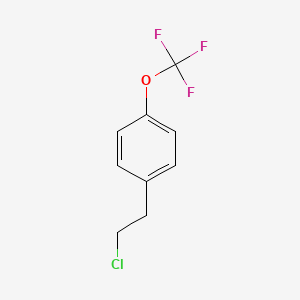

![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)

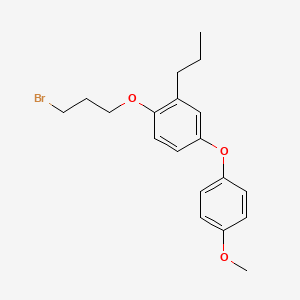
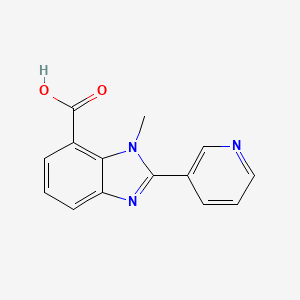
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
